molecular formula C22H16F2N2OS B2985457 5-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(4-fluorophenyl)-1,3-thiazol-2-amine CAS No. 297150-36-8

5-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(4-fluorophenyl)-1,3-thiazol-2-amine

Cat. No.: B2985457
CAS No.: 297150-36-8
M. Wt: 394.44
InChI Key: QPPYSQHTZQGMIH-UHFFFAOYSA-N
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Description

5-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(4-fluorophenyl)-1,3-thiazol-2-amine is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, two fluorophenyl groups, and a fluorobenzyl ether moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(4-fluorophenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.

    Introduction of the Fluorobenzyl Ether Group: The thiazole intermediate is then reacted with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate to introduce the fluorobenzyl ether group.

    Coupling with 4-Fluoroaniline: Finally, the intermediate is coupled with 4-fluoroaniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(4-fluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(4-fluorophenyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(4-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (4-fluorobenzoyl)acetate: Shares the fluorobenzyl group but differs in the core structure.

    4-Fluoroaniline: Contains the fluorophenyl group but lacks the thiazole ring and ether linkage.

Uniqueness

5-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(4-fluorophenyl)-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring, fluorobenzyl ether, and fluorophenyl groups, which confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-fluorophenyl)-5-[4-[(4-fluorophenyl)methoxy]phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N2OS/c23-17-5-1-15(2-6-17)14-27-20-11-3-16(4-12-20)21-13-25-22(28-21)26-19-9-7-18(24)8-10-19/h1-13H,14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPYSQHTZQGMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C3=CN=C(S3)NC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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